1-(ADAMANTAN-1-YL)-4-(4-METHOXY-2,5-DIMETHYLBENZENESULFONYL)PIPERAZINE
Overview
Description
1-(ADAMANTAN-1-YL)-4-(4-METHOXY-2,5-DIMETHYLBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a unique combination of adamantyl and piperazine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ADAMANTAN-1-YL)-4-(4-METHOXY-2,5-DIMETHYLBENZENESULFONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the adamantyl and piperazine moieties. The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, while the piperazine ring is often synthesized via cyclization reactions. The final step involves the sulfonylation of the piperazine ring with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(ADAMANTAN-1-YL)-4-(4-METHOXY-2,5-DIMETHYLBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 1-(1-adamantyl)-4-[(4-hydroxy-2,5-dimethylphenyl)sulfonyl]piperazine.
Reduction: Formation of 1-(1-adamantyl)-4-[(4-methoxy-2,5-dimethylphenyl)thio]piperazine.
Substitution: Formation of various N-substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(ADAMANTAN-1-YL)-4-(4-METHOXY-2,5-DIMETHYLBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound. The piperazine ring can interact with various biological targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(1-adamantyl)piperazine: Lacks the sulfonyl and methoxy groups, resulting in different chemical and biological properties.
4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine: Lacks the adamantyl group, which affects its steric and electronic properties.
1-(1-adamantyl)-4-(phenylsulfonyl)piperazine: Similar structure but lacks the methoxy and dimethyl groups, leading to different reactivity and applications.
Uniqueness
1-(ADAMANTAN-1-YL)-4-(4-METHOXY-2,5-DIMETHYLBENZENESULFONYL)PIPERAZINE is unique due to the combination of the adamantyl and piperazine structures, along with the presence of the methoxy and sulfonyl groups. This unique combination imparts specific steric and electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(1-adamantyl)-4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O3S/c1-16-9-22(17(2)8-21(16)28-3)29(26,27)25-6-4-24(5-7-25)23-13-18-10-19(14-23)12-20(11-18)15-23/h8-9,18-20H,4-7,10-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXAWFUPRQISDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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